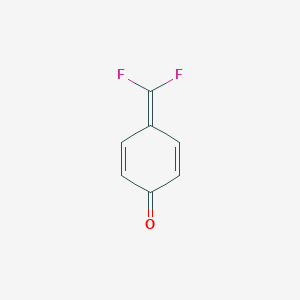
4-(Difluoromethylidene)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethylidene)cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C7H4F2O It is characterized by the presence of a difluoromethylidene group attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclohexa-2,5-dien-1-one with difluorocarbene, generated in situ from a difluoromethylating agent under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexadienone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the difluoromethylidene group or the cyclohexadienone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted cyclohexadienones, quinones, and reduced cyclohexadienone derivatives .
Scientific Research Applications
4-(Difluoromethylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which 4-(Difluoromethylidene)cyclohexa-2,5-dien-1-one exerts its effects involves interactions with various molecular targets. The difluoromethylidene group can participate in electrophilic and nucleophilic interactions, influencing the reactivity and stability of the compound. The cyclohexa-2,5-dien-1-one ring can undergo rearrangements and substitutions, leading to the formation of biologically active derivatives .
Comparison with Similar Compounds
Cyclohexa-2,5-dien-1-one: Lacks the difluoromethylidene group, resulting in different reactivity and applications.
4-(Diphenylmethylene)cyclohexa-2,5-dien-1-one:
Uniqueness: The presence of the difluoromethylidene group in 4-(Difluoromethylidene)cyclohexa-2,5-dien-1-one imparts unique electronic and steric properties, making it distinct from other cyclohexadienone derivatives.
Properties
CAS No. |
175359-21-4 |
|---|---|
Molecular Formula |
C7H4F2O |
Molecular Weight |
142.10 g/mol |
IUPAC Name |
4-(difluoromethylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H4F2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4H |
InChI Key |
NCNVHAYDTKINCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC1=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















